Product packaging for Z-Gly-ala-OH(Cat. No.:CAS No. 3079-63-8)

Z-Gly-ala-OH

Cat. No.: B1336514
CAS No.: 3079-63-8
M. Wt: 280.28 g/mol
InChI Key: CCIBGDNXMPNUHL-UHFFFAOYSA-N
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Description

Significance of Dipeptide Derivatives in Biochemical and Organic Synthesis Research

Dipeptides and their derivatives are fundamental building blocks in the study of proteins and peptides and have wide-ranging applications in medicinal chemistry, biochemistry, and organic synthesis. nih.govresearchgate.net These small molecules, consisting of two amino acids linked by a peptide bond, serve as crucial starting materials for the synthesis of larger, more complex peptides and proteins, including peptide-based drugs. chemrxiv.orgrsc.org The demand for peptides for pharmacological studies has grown substantially due to the discovery of numerous naturally occurring peptides with potent biological activities. ias.ac.in

In organic synthesis, protected dipeptides are instrumental. The use of protecting groups on the amino or carboxyl termini is essential to control the sequence of amino acid condensation and prevent undesirable side reactions, such as polymerization. chemrxiv.orgresearchgate.net This selective protection allows for the stepwise and controlled elongation of a peptide chain. researchgate.net Dipeptide derivatives are also used as surrogates to disrupt secondary structure formation during solid-phase peptide synthesis (SPPS), leading to higher purity and yield of the final product. sigmaaldrich.com

Furthermore, dipeptide derivatives are widely used in biochemical research to study enzyme kinetics and protein interactions. chemimpex.comchemimpex.com They can act as substrates for specific enzymes, such as proteases, allowing researchers to investigate enzyme activity and inhibition. medchemexpress.compeptanova.de Their structural simplicity compared to larger proteins makes them excellent models for studying fundamental biological processes at a molecular level. chemimpex.comnih.gov

Historical Context of Z-Protected Peptides in Research Methodologies

The field of controlled peptide synthesis was revolutionized in 1932 with the introduction of the benzyloxycarbonyl (Cbz or Z) protecting group by Max Bergmann and Leonidas Zervas. wikipedia.orgwikipedia.orgacs.org Before this "epoch-making" discovery, the synthesis of peptides with a defined sequence was a formidable challenge. ias.ac.inwikipedia.org The Z-group, named in honor of Zervas, was the first truly reliable and reversible protecting group for the amino terminus of amino acids. wikipedia.orgtotal-synthesis.com

The Bergmann-Zervas method involves protecting the N-terminus of an amino acid with the Z-group, which is introduced using benzyl (B1604629) chloroformate (also known as Z-chloride). wikipedia.orgtotal-synthesis.com This carbamate (B1207046) protecting group effectively masks the nucleophilicity of the amine, preventing it from participating in unwanted reactions while the carboxyl group is activated for peptide bond formation. wikipedia.orgontosight.ai A key advantage of the Z-group is its stability under the conditions of peptide coupling and its straightforward removal by catalytic hydrogenolysis, a mild process that does not damage the sensitive peptide structure. wikipedia.orgthieme-connect.de

This breakthrough essentially launched the modern era of synthetic peptide chemistry and remained the dominant methodology for two decades. wikipedia.orgwikipedia.org It enabled the synthesis of oligopeptides with defined sequences, paving the way for landmark achievements such as the first chemical synthesis of the hormone oxytocin (B344502) by Vincent du Vigneaud in 1953. ias.ac.inacs.orgresearchgate.net The development of the Z-group laid the foundational principles for subsequent protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl), which have further expanded the capabilities of peptide synthesis. thieme-connect.dersc.orgmasterorganicchemistry.com

Scope and Research Relevance of N-Benzyloxycarbonylglycyl-L-alanine (Z-Gly-Ala-OH)

N-Benzyloxycarbonylglycyl-L-alanine (this compound) is a specific dipeptide derivative that serves as a valuable reagent in various research contexts. Its defined structure makes it an excellent building block and a useful substrate for enzymatic studies.

Physicochemical Properties of this compound

PropertyValue
CAS Number 3079-63-8 glpbio.combiosynth.com
Molecular Formula C13H16N2O5 glpbio.combiosynth.com
Molecular Weight 280.28 g/mol glpbio.combiosynth.com
Appearance White powder
Solubility Soluble in DMSO glpbio.com

As a building block in peptide synthesis, this compound can be coupled with other amino acids or peptide fragments to create larger, more complex peptide structures. chemimpex.com The Z-group ensures that the glycine (B1666218) nitrogen does not interfere with the coupling reaction, and it can be selectively removed later to allow for further chain elongation from the N-terminus. This makes it a component in the solution-phase synthesis of custom peptides. google.com

In biochemical research, this compound and similar Z-protected dipeptides are used as model substrates to study the activity and specificity of enzymes, particularly proteases like papain. google.com For instance, studies have monitored the enzymatic hydrolysis of Z-Gly-TRIS (a related derivative) by papain, where the cleavage yields Z-Gly-OH. google.com Protease-catalyzed synthesis has also been explored, with studies showing high yields for dipeptide formation when using substrates like this compound. researchgate.net The cleavage of the peptide bond between glycine and alanine (B10760859) can be monitored to determine enzyme kinetics and screen for potential inhibitors. The known structure of this compound also allows for its use in structural biology studies, such as X-ray crystallography, to understand how substrates bind to the active sites of enzymes. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16N2O5 B1336514 Z-Gly-ala-OH CAS No. 3079-63-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5/c1-9(12(17)18)15-11(16)7-14-13(19)20-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,14,19)(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCIBGDNXMPNUHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)CNC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3079-63-8
Record name Benzylcarbonylglycyloxy-L-alanine
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Record name Benzylcarbonylglycyloxy-L-alanine
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Advanced Synthesis Methodologies of N Benzyloxycarbonylglycyl L Alanine and Analogues

Solid-Phase Peptide Synthesis (SPPS) Applications for Z-Gly-Ala-OH Incorporation

Solid-phase peptide synthesis (SPPS) offers a streamlined approach for the synthesis of peptides, including those incorporating this compound, by anchoring the initial amino acid to a solid support and sequentially adding subsequent amino acids. biosynth.compeptide.com This method simplifies the purification process as excess reagents and byproducts are removed by washing the solid support. peptide.com The choice of protecting groups, coupling reagents, and the solid support itself are critical factors that influence the efficiency of the synthesis. peptide.comnih.gov

Optimization of Coupling Conditions in SPPS for this compound and Related Fragments

The efficiency of incorporating this compound and similar peptide fragments in SPPS is highly dependent on the coupling conditions. Key variables include the choice of coupling reagent, solvent, temperature, and reaction time. Reagents like HCTU and COMU are known for their high coupling efficiency and ability to suppress racemization. mesalabs.com The use of microwave irradiation can significantly accelerate coupling times, for instance, reducing the incorporation of azaPhe from 16 hours at room temperature to 1 hour at 60°C. biorxiv.org

In situ neutralization protocols, which combine the neutralization and coupling steps, can save time and improve yields, especially in cases where peptide aggregation is a concern. peptide.com For difficult couplings, such as those involving sterically hindered amino acids like Aib, a double coupling step may be necessary to achieve high conversion rates. rsc.org The choice of solvent is also crucial, with polar solvents often being necessary for the reaction, and the use of additives can further enhance coupling efficiency. scispace.com

Table 1: Comparison of Coupling Reagents in SPPS

Coupling Reagent Key Features Reference
HCTU Good coupling efficiency and racemization suppression. mesalabs.com
COMU Superior racemization suppression compared to HOBt-based reagents. mesalabs.com
Carbodiimides Can lower the pH of the reaction, which may reduce racemization. mesalabs.com
T3P® Effective for difficult couplings, including sterically hindered amino acids. rsc.org
HATU Used in in situ neutralization protocols to improve coupling yields. peptide.com

Strategies for Minimizing Stereomutation (Racemization) during this compound Coupling

A significant challenge in peptide synthesis is the prevention of racemization, the loss of stereochemical integrity at the chiral center of the amino acid. This is particularly a concern during the activation and coupling steps. The use of urethane-based protecting groups like benzyloxycarbonyl (Z) and Fmoc is a primary strategy to suppress racemization. nih.gov

The choice of coupling reagent and additives is critical. For instance, carbodiimide (B86325) activation can lower the reaction pH and reduce racemization. mesalabs.com Additives like HOBt are often included in coupling reactions to minimize this side reaction. peptide.com Certain amino acids, such as histidine and cysteine, are notoriously prone to racemization. For histidine, protection of the imidazole (B134444) π-nitrogen is the most effective approach to maintain its chiral integrity. nih.gov For cysteine, using carbodiimide activation can avoid racemization that occurs with base-mediated methods. nih.gov The solvent can also play a role, with polar solvents sometimes promoting racemization. researchgate.net

Cleavage Strategies for this compound and Related Peptides from Polymeric Supports

The final step in SPPS is the cleavage of the synthesized peptide from the solid support. The choice of cleavage cocktail depends on the type of resin and the protecting groups used. For resins like the chlorotrityl chloride (CTC) resin, very mild acidic conditions, such as 1% trifluoroacetic acid (TFA) in dichloromethane, can be used to release the peptide while keeping side-chain protecting groups intact. This allows for the possibility of further modifications in solution.

More robust cleavage conditions are often required to simultaneously deprotect the side chains of the amino acids. A common cleavage cocktail for peptides synthesized using the Fmoc strategy is TFA in the presence of scavengers like water, ethanedithiol, and thioanisole. orientjchem.org These scavengers capture the reactive carbocations generated during the cleavage process, preventing unwanted side reactions with sensitive amino acid residues like tryptophan, methionine, and cysteine. peptide.com The specific composition of the cleavage cocktail is tailored to the peptide sequence. For example, the DSA linker allows for peptide amide formation upon activation and cleavage with TFA. nih.gov

Solution-Phase Synthesis Approaches for N-Benzyloxycarbonylglycyl-L-alanine

Solution-phase synthesis, while often more labor-intensive than SPPS due to the need for purification after each step, remains a valuable method for peptide synthesis, particularly for large-scale production and the synthesis of shorter peptides or fragments. rsc.org

Mixed Anhydride (B1165640) Methodologies and Stereochemical Control

The mixed anhydride method is a classic technique for forming peptide bonds in solution-phase synthesis. thieme-connect.de This method involves the activation of the carboxylic acid of the N-protected amino acid (e.g., Z-Gly-OH) with a chloroformate, such as isobutyl chloroformate, in the presence of a base to form a mixed anhydride. This activated intermediate then reacts with the amino group of the second amino acid (e.g., L-alanine methyl ester) to form the peptide bond. google.com

A critical aspect of the mixed anhydride method is controlling the stereochemistry. Racemization can occur, particularly if the reaction conditions are not carefully controlled. researchgate.net However, when performed correctly, this method can yield stereochemically pure products. mdpi.com For example, the synthesis of Z-Ala-MeLeu-OBu' via the mixed anhydride method resulted in a product with only 0.4% of the L,D-isomer. cdnsciencepub.com The choice of solvent and the careful control of temperature are important factors in minimizing racemization.

Enzyme-Catalyzed Peptide Synthesis Utilizing this compound Precursors

Enzymatic peptide synthesis offers a green and highly specific alternative to chemical methods. Proteases, such as papain and α-chymotrypsin, can be used to catalyze the formation of peptide bonds under mild conditions, often in aqueous or frozen aqueous solutions. medchemexpress.com This approach can minimize side reactions and often proceeds without racemization.

For instance, papain has been used to catalyze the synthesis of dipeptides like Z-Ala-Ala-OH from N-protected amino acid esters and free amino acids in frozen aqueous solutions. This technique can prevent undesirable side reactions like hydrolysis of the acyl-enzyme intermediate. α-Chymotrypsin is another potent catalyst, particularly for peptides containing aromatic amino acids. The yield of enzymatic peptide synthesis can be high; for example, a 75% yield has been reported for the synthesis of this compound. researchgate.net The use of enzymes in organic solvents has also been explored, with modifications to the enzyme to enhance its stability and activity in non-aqueous environments. dcu.ie

Table 2: Research Findings in Enzymatic Peptide Synthesis

Enzyme Substrates Product Yield Reference
Papain Z-Ala-carbamoylmethyl ester + Ala Z-Ala-Ala-OH -
α-Chymotrypsin Z-Gly-Trp-OBzl + other fragments Z-CCK5 -
Papain Z-Gly-carbamoylmethyl ester + Gly Z-Gly-Gly-OH 76% researchgate.net
Papain Z-Gly-carbamoylmethyl ester + Ala This compound 75% researchgate.net
Papain-Catalyzed Dipeptide Bond Formation

Papain, a cysteine protease, has demonstrated considerable utility in the kinetically controlled synthesis of dipeptides. tandfonline.com This method often involves the use of an activated acyl donor, such as an ester of Z-Gly, and a free amino acid as the nucleophile. researchgate.net

One notable advancement is the use of frozen aqueous solutions as the reaction medium. This technique has been shown to significantly enhance the yield of the desired dipeptide by minimizing undesirable side reactions like the hydrolysis of the acyl-enzyme intermediate and the secondary hydrolysis of the newly formed peptide bond. Research has shown that when the P1 and P'1 positions are occupied by small, non-polar amino acids, the peptide synthesis yield is high. researchgate.net For instance, the synthesis of this compound has achieved a yield of 75% under these conditions. researchgate.net

The efficiency of papain-catalyzed synthesis is also influenced by the choice of the acyl donor. Carbamoylmethyl (Cam) esters of Z-amino acids have been found to be particularly effective. researchgate.net The combination of a Z-amino acid Cam ester and a frozen aqueous solution has proven to be a successful strategy for synthesizing various dipeptides, including this compound. researchgate.net

Acyl DonorNucleophileEnzymeReaction MediumYield (%)Reference
Z-Gly-OCamAla-OHPapainFrozen Aqueous Solution75 researchgate.net
Z-Ala-OMeL-amino acidsPapainAqueous13-80 tandfonline.com
Thermolysin-Catalyzed Peptide Bond Synthesis

Thermolysin, a thermostable metalloproteinase, is another key enzyme in peptide synthesis. researchgate.net It exhibits a preference for hydrophobic amino acids as the acyl donor. pnas.org The synthesis of Z-APM, a precursor to the artificial sweetener aspartame, from Z-l-Asp and l-PheOMe is a well-studied example of thermolysin's catalytic efficiency. researchgate.net

The rate of thermolysin-catalyzed synthesis is significantly influenced by the structure of the acyl donor. For instance, the presence of an alanine (B10760859) residue in the P2 position of the acid component can markedly enhance the reaction rate. pnas.org Studies have shown that while Z-Gly-Gly-OH is a relatively ineffective substrate, Z-Ala-Gly-OH is an excellent reactant. pnas.org This highlights the enzyme's specificity and the importance of substrate design in achieving high yields.

The reaction conditions, including pH, temperature, and substrate concentrations, are crucial for optimizing the yield. For the coupling of Cbz-Phe-OH and Leu-NH2, a yield of approximately 80% was achieved at pH 7 and 37°C. oup.com

Carboxyl ComponentAmine ComponentEnzymeYield (%)Reference
Z-Phe-OHLeu-NH2Thermolysin~80 oup.com
Z-Asn-OHLeu-OEtThermolysin>50 nih.gov
Z-Asn-OHPhe-OEtThermolysin>50 nih.gov

Protecting Group Strategies in N-Benzyloxycarbonylglycyl-L-alanine Synthesis

Protecting groups are fundamental in peptide synthesis to prevent unwanted side reactions and ensure the formation of the desired peptide sequence. biosynth.com The synthesis of this compound inherently involves the use of the benzyloxycarbonyl (Z or Cbz) group to protect the amino group of glycine (B1666218). masterorganicchemistry.com

The selection of protecting groups is guided by the principle of orthogonality, which dictates that each protecting group can be removed under specific conditions without affecting others. iris-biotech.de In the context of this compound synthesis, the Z group is typically introduced to glycine and remains throughout the coupling reaction. The Z group is stable to the conditions used for peptide bond formation and can be removed at a later stage if required, often by catalytic hydrogenation. masterorganicchemistry.com

Common protecting group strategies in peptide synthesis include the Boc/Bzl and Fmoc/tBu approaches. wikipedia.org The Z group is often used in solution-phase synthesis in conjunction with tert-butyl (tBu) or benzyl (B1604629) (Bzl) based side-chain protection. researchgate.net For the synthesis of a simple dipeptide like this compound, the primary concern is the protection of the N-terminus of glycine and the C-terminus of alanine. The carboxyl group of alanine can be protected as a methyl or benzyl ester. libretexts.org

Protecting GroupAbbreviationIntroduction ReagentRemoval Conditions
BenzyloxycarbonylZ or CbzBenzyl chloroformateCatalytic hydrogenation (H2/Pd-C)
tert-ButoxycarbonylBocDi-tert-butyl dicarbonateStrong acid (e.g., TFA)
9-FluorenylmethoxycarbonylFmocFmoc-ClBase (e.g., Piperidine)

N Benzyloxycarbonylglycyl L Alanine As a Biochemical Substrate for Enzymatic Studies

Substrate Specificity Profiling of Peptidases and Proteases with Z-Gly-Ala-OH Analogues

The profiling of peptidase and protease substrate specificity is crucial for understanding their biological roles and for the development of specific inhibitors. ucsf.edu this compound and its analogues have been employed in these studies to elucidate the substrate preferences of various enzymes.

Investigation of Serine Protease Activity

Serine proteases are a large family of enzymes involved in numerous physiological processes. uoi.gr The substrate specificity of these enzymes is determined by the amino acid residues at the active site. uoi.gr While specific studies directly utilizing this compound for serine protease profiling are not extensively detailed in the provided results, the general approach involves incubating the enzyme with a library of peptide substrates to identify preferred cleavage sequences. sinica.edu.tw For instance, studies on trypsin-like serine proteases have utilized fluorogenic substrates like Z-Gly-Gly-Arg-NHMec to assay activity. nih.gov The design of synthetic peptide models to mimic serine protease activity has also been a subject of research, where the catalytic activity against substrates like Suc-Ala-Ala-Ala-pNA and Boc-Ala-pNP was evaluated. researchgate.net

Studies with Proline-Specific Peptidases

Proline's unique cyclic structure imposes conformational constraints on peptides, necessitating specific enzymes for its cleavage. nih.gov Proline-specific peptidases are a group of enzymes that recognize and hydrolyze peptide bonds involving proline residues. nih.gov

In studies of a novel proline-specific endopeptidase, designated ZIP (Z-pro-prolinal-Insensitive-Peptidase), various synthetic peptides were used to characterize its active site. dcu.ie While this compound itself was not the primary substrate, related proline-containing peptides were central to the investigation. For example, the study noted that replacing the proline residue in a peptide with leucine (B10760876) drastically affected the enzyme's activity, highlighting the specificity for proline. dcu.ie Another study on post-proline cleaving enzymes compared the specificities of post-proline cleaving enzyme and post-proline dipeptidyl aminopeptidase (B13392206) using substrates like Z-Gly-Pro-Leu-Gly. researchgate.net The synthesis of Z-Gly-Pro-Ala has also been described in the context of these studies. researchgate.net

Analysis of Tripeptidyl-Peptidase II (TPP II) Activity Using Z-Gly-Leu-Ala-OH

Tripeptidyl-peptidase II (TPP II) is a large, cytosolic exopeptidase that sequentially removes tripeptides from the N-terminus of longer peptides. diva-portal.org The peptide analogue Z-Gly-Leu-Ala-OH has been utilized as an inhibitor in studies of TPP II. aacrjournals.orgnih.gov It has been shown to inhibit the nuclear translocation of TPP II in response to gamma-irradiation. diva-portal.orgnih.gov Interestingly, its diastereomer, Z-Gly-(D)-Leu-Ala-OH, did not exhibit the same inhibitory effect, highlighting the stereospecificity of the interaction. nih.govresearchgate.net However, there are conflicting reports regarding the direct inhibitory activity of Z-Gly-Leu-Ala-OH on purified TPP II. diva-portal.org

CompoundEffect on TPP IIReference
Z-Gly-Leu-Ala-OHInhibits nuclear translocation diva-portal.orgnih.gov
Z-Gly-(D)-Leu-Ala-OHNo inhibition of nuclear translocation nih.govresearchgate.net
Z-Gly-Leu-Ala-OHReported as not active towards purified TPP II in some studies diva-portal.org

Characterization of Novel Urethane (B1682113) Hydrolases

Urethane hydrolases are enzymes that catalyze the hydrolysis of urethane bonds. A novel enzyme, Nα-benzyloxycarbonyl amino acid urethane hydrolase, was purified and found to hydrolyze the urethane bond in Nα-benzyloxycarbonyl glycine (B1666218). tandfonline.com The substrate specificity of these enzymes has been investigated, with different urethane hydrolases showing preferences for various N-benzyloxycarbonyl (Z) amino acids. For example, urethane hydrolase I acts on Z-Gly and Z-Ala, while urethane hydrolase II targets Z-Arg. tandfonline.com These enzymes are of interest for their potential application in removing the benzyloxycarbonyl protecting group from synthetic peptides. tandfonline.com

Enzymatic Hydrolysis Mechanisms Involving this compound and Related Peptides

The study of enzymatic hydrolysis mechanisms provides insights into how enzymes function at a molecular level. This includes understanding the kinetics of the reaction and the interactions between the enzyme and its substrate.

Kinetic Analysis of Enzyme-Substrate Interactions

Kinetic analysis is a fundamental tool for characterizing enzyme-catalyzed reactions. lsuhsc.edu It provides quantitative measures of an enzyme's affinity for its substrate (Km) and its catalytic efficiency (kcat/Km). nih.gov

In the context of this compound and related peptides, kinetic studies have been instrumental in understanding enzyme specificity. For example, the inhibition of human liver alanine (B10760859) aminopeptidase by various amino acids and peptides has been studied kinetically. nih.gov These studies revealed different types of inhibition depending on the substrate used, suggesting a multi-sited active center. nih.gov The kinetic parameters for the papain-catalyzed hydrolysis of N-benzyloxycarbonylglycyl-L-amino acid amides were determined to investigate the specificity of the S1' subsite, showing a preference for hydrophobic residues. scispace.com

The development of new analytical methods, such as using liquid chromatography-mass spectrometry (LC-MS), has facilitated the detailed characterization of the active sites of peptidases like ZIP by analyzing the products of peptide hydrolysis. dcu.ie

Influence of Amino Acid Substitutions on Hydrolysis Rates

The rate at which peptide substrates are hydrolyzed by enzymes is significantly influenced by the specific amino acid residues present in the peptide chain. Studies on N-Benzyloxycarbonylglycyl-L-alanine (this compound) and related dipeptides reveal that even minor changes, such as substituting one amino acid for another, can dramatically alter the kinetic parameters of the enzymatic reaction. This sensitivity to substrate structure is a key feature of enzyme specificity.

Research on various peptidases demonstrates that the nature of the amino acid at both the P1 and P2 positions (using the nomenclature of Schechter and Berger, where the scissile bond is between P1 and P1') is critical. For instance, the substitution of a glycyl residue for an alanyl residue in the P2 position of a substrate can markedly enhance the rate of synthesis, a reaction mechanistically related to hydrolysis. pnas.org In studies with thermolysin, Z-Ala-Gly-OH was found to be an excellent reactant, whereas Z-Gly-Gly-OH was relatively ineffective, and the D-alanine-containing equivalent, Z-D-Ala-Gly-OH, yielded no product, underscoring the stereospecificity of the enzyme. pnas.org

The influence of the C-terminal amino acid (P1' position) on hydrolysis rates has been systematically investigated using a series of Z-Ala-X-OH dipeptides with various serine carboxypeptidases. The catalytic efficiency (kcat/Km) varies by several orders of magnitude depending on the residue 'X'. For example, with Carboxypeptidase D-I (CPD-I), the rate of hydrolysis is significantly higher when X is a hydrophobic residue like Ile (7,090 min⁻¹mM⁻¹) or Met (5,820 min⁻¹mM⁻¹) compared to when it is Gly (5 min⁻¹mM⁻¹). asm.org This indicates a strong preference within the enzyme's S1' subsite for bulky, nonpolar side chains over the small side chain of glycine. Conversely, for Carboxypeptidase D-II (CPD-II), the highest efficiency is seen with basic residues like Lys (56,180 min⁻¹mM⁻¹) and Arg (33,070 min⁻¹mM⁻¹), while the rates for hydrophobic or small neutral residues are much lower. asm.org

Similarly, studies on mutant enzymes, such as those of Bacillus subtilis neutral protease, show that a Gly-to-Ala substitution within the enzyme's structure (at position 147) can reduce catalytic efficiency by increasing the Michaelis constant (Km), indicating a weaker substrate binding. unipd.it This demonstrates that the interplay between the substrate's amino acid sequence and the enzyme's own composition dictates the reaction kinetics. The hydrolysis of N-acylated amino acid amides and peptides can also be surprisingly unstable under mildly acidic conditions, with the rate being sensitive to substituent effects on the N-terminal acyl group. acs.org

The following table presents kinetic data for the hydrolysis of various Z-Ala-X-OH substrates by different serine carboxypeptidases, illustrating the profound impact of the C-terminal amino acid substitution on catalytic efficiency.

Table 1: Influence of C-terminal Amino Acid Substitution on Hydrolysis Rates (kcat/Km) by Serine Carboxypeptidases asm.org

Substrate CPD-I (min⁻¹mM⁻¹) CPD-II (min⁻¹mM⁻¹) CPD-Y (min⁻¹mM⁻¹)
Z-Ala-Gly-OH 5 3 <30
Z-Ala-Ala-OH 490 60 13,000
Z-Ala-Val-OH 3,380 80 15,000
Z-Ala-Ile-OH 7,090 120 32,000
Z-Ala-Met-OH 5,820 150 56,000
Z-Ala-Phe-OH 3,360 42 19,000
Z-Ala-Pro-OH 3 0 370
Z-Ala-Asp-OH 160 18 <30
Z-Ala-Lys-OH 200 56,180 520
Z-Ala-Arg-OH 130 33,070 2,000

Data sourced from a study on serine carboxypeptidases from Aspergillus niger.

Role in Understanding Enzyme Active Site Characteristics

The use of defined synthetic substrates like N-Benzyloxycarbonylglycyl-L-alanine (this compound) is fundamental to elucidating the characteristics of enzyme active sites. The rate and specificity of hydrolysis provide critical insights into the topography, charge distribution, and steric constraints of the substrate-binding pockets. biosynth.comjci.orgwou.edu

The active site of an enzyme is a three-dimensional cleft or pocket where substrate binding and catalysis occur. wou.edu Its structure is not rigid; glycine residues, in particular, are often found in active site regions and are thought to provide the necessary flexibility for conformational changes upon substrate binding. researchgate.net Studies with substrates like this compound help to map the specificity of these sites. For instance, the specific hydrolysis of Z-Gly and Z-Ala by an enzyme from Streptococcus faecalis, while being inactive towards other Z-amino acids, points to a highly selective active site that recognizes the N-terminal protecting group and has stringent requirements for the amino acid side chain (only Gly or Ala). tandfonline.com This enzyme also requires a free carboxyl group, indicating the presence of a corresponding binding determinant in the active site. tandfonline.com

The specificity of an enzyme is determined by the properties of its subsites (S1, S2, S1', etc.), which accommodate the individual amino acid residues of the substrate. wou.edu For example, the preference of a carboxypeptidase for a particular C-terminal residue in a substrate like Z-Gly-X-OH directly reflects the nature of its S1' binding pocket. jci.org Human Carboxypeptidase Z, for instance, shows a preference for C-terminal lysine (B10760008) and is notably inactive towards peptides with C-terminal alanine or other residues like proline, aspartate, and valine, defining the chemical and physical nature of its primary specificity pocket. mdpi.com

Furthermore, the hydrolysis of this compound can reveal the orientation of the substrate within the active site. It has been proposed that for certain enzymes, the catalytic site is occupied by the glycine residue, while the alanine residue occupies an opposite position, suggesting a specific alignment required for catalysis. biosynth.com This precise positioning is governed by multiple non-covalent interactions between the substrate and amino acid residues lining the active site. The study of how mutations in the enzyme's active site affect the hydrolysis of a known substrate like this compound can further pinpoint which enzyme residues are critical for binding and catalysis. unipd.it

Kinetic and Mechanistic Investigations of Z Gly Ala Oh Enzymatic Reactions

Steady-State Kinetic Parameters (Kₘ, kcat) Determinations

While specific kinetic data for Z-Gly-Ala-OH is not extensively documented in the reviewed literature, comprehensive studies on analogous N-benzyloxycarbonyl (Z)-dipeptides provide a strong framework for understanding its expected behavior with various proteases, such as serine carboxypeptidases. These enzymes show a broad range of specificities, and their activity is highly dependent on the amino acid residues at the P1 and P1' positions of the substrate.

For example, studies on serine carboxypeptidases from different fungal and archaeal sources demonstrate how side-chain characteristics influence kinetic parameters. Carboxypeptidases from Absidia zychae (CPZ-1 and CPZ-2) were shown to rapidly hydrolyze Z-peptides with aromatic or aliphatic amino acids at the P1 position. tandfonline.com Similarly, a novel serine carboxypeptidase from Aspergillus oryzae showed varied efficiency for Z-Ala-X-OH compounds, though without a significant preference for any single class of amino acids. nih.gov A thermostable carboxypeptidase from the hyperthermophilic archaeon Thermococcus sp. NA1 also displayed broad substrate specificity for Z-Ala-X substrates. tandfonline.com The data suggest that for a substrate like this compound, the small, non-polar residues (Gly at P1, Ala at P1') would result in moderate to high activity depending on the specific enzyme's binding pocket architecture.

The following table presents kinetic parameters for the hydrolysis of various Z-dipeptide analogs by different carboxypeptidases, illustrating the range of observed values.

Enzyme SourceSubstrateKₘ (mM)kcat (s⁻¹)kcat/Kₘ (s⁻¹·mM⁻¹)Reference
Absidia zychae (CPZ-1)Z-Glu-Tyr0.1915.581.6 tandfonline.com
Absidia zychae (CPZ-1)Z-Tyr-Leu0.2320.087.0 tandfonline.com
Absidia zychae (CPZ-2)Z-Glu-Phe0.2616.362.7 tandfonline.com
Absidia zychae (CPZ-2)Z-Tyr-Leu0.2015.778.5 tandfonline.com
Thermococcus sp. NA1Z-Ala-Arg1.570.346.9 tandfonline.com
Aspergillus oryzaeZ-Ala-Glu--21 (U/mg) nih.gov

Pre-Steady-State Kinetic Analyses of Reaction Pathways

Pre-steady-state kinetics focuses on the initial moments of an enzymatic reaction, before the concentration of the enzyme-substrate complex reaches a steady state. This approach is powerful for dissecting the reaction mechanism into individual steps, such as substrate binding, chemical transformation (acylation), and product release (deacylation). By using techniques like stopped-flow spectroscopy, researchers can observe transient intermediates and determine the rate constants for their formation and decay.

Key findings from the pre-steady-state analysis of cathepsin C with Ser-Tyr-AMC include:

Deacylation Rate (k_dac): The deacylation rate was found to be 13.95 s⁻¹, which closely matched the steady-state turnover number (kcat) of 13.92 s⁻¹, confirming it as the rate-limiting step. acs.org

Kinetic Model: The results supported a two-step, double-displacement mechanism where a fast acylation leads to an acyl-enzyme intermediate, followed by a slow, rate-limiting hydrolysis of this intermediate to release the product and regenerate the free enzyme. acs.org

Inhibition Studies and Binding Mechanisms

Dipeptides and their derivatives are frequently used to probe enzyme active sites and to design specific inhibitors. The structural backbone of this compound can be modified to create compounds that bind to a protease active site but are not turned over, thereby acting as inhibitors. Such studies are crucial for understanding binding mechanisms and for developing therapeutic agents.

Protease inhibitors can be reversible or irreversible. Reversible inhibitors, such as competitive inhibitors, bind non-covalently to the enzyme. Irreversible inhibitors typically form a stable, covalent bond with a key catalytic residue.

Competitive Inhibition: In a study of post-proline cleaving enzyme, various Z-dipeptides were found to act as competitive inhibitors. The inhibition constant (Ki) depended on the nature of the C-terminal amino acid, with residues like Glu, Phe, and Tyr providing stronger inhibition than smaller residues like Ala and Gly. This suggests that a compound like this compound would likely be a weaker competitive inhibitor compared to analogs with bulkier or more interactive side chains.

Irreversible Inhibition: Dipeptide frameworks are often used to design mechanism-based or irreversible inhibitors by attaching a reactive "warhead" group. For example, Z-Phe-Ala-FMK (fluoromethyl ketone) is a cysteine protease inhibitor that was shown to effectively block the development of Ascaris suum larvae by targeting a crucial cysteine protease. nih.gov Similarly, dipeptide-derived nitriles and alkynes have been synthesized and evaluated as inhibitors of cysteine cathepsins. tandfonline.comacs.org These compounds initially bind to the active site, and the nitrile or alkyne group then reacts covalently with the catalytic cysteine residue.

The inhibitory potential of such compounds is typically quantified by the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ). The table below shows inhibition data for several dipeptide-derived inhibitors against various proteases.

InhibitorTarget EnzymeInhibition ParameterValueReference
N-tert-butoxycarbonylglycyl-(S)-2-amino-3-(4-((4-fluorophenyl)-ethynyl)-phenyl)-α-alanineClostridium histolyticum collagenaseIC₅₀0.62 mM researchgate.net
N-tert-butoxycarbonylglycyl-(S)-2-amino-3-(4-((4-fluorophenyl)-ethynyl)-phenyl)-α-alanineTrypsinIC₅₀89 µM researchgate.net
Z-Phe-Ala-FMKAscaris suum Cysteine ProteaseEffective Concentration100 µM (77% reduction in molting) nih.gov
Boc-Phe-Met-nitrilePapainKᵢ2.1 µM tandfonline.com
Boc-Phe-Met-nitrileCathepsin LKᵢ0.2 µM tandfonline.com

pH Dependence of Enzymatic Catalysis with this compound Analogs

The catalytic activity of enzymes is highly dependent on pH, as the ionization state of amino acid residues in the active site dictates their ability to participate in catalysis and substrate binding. Plotting enzyme activity (kcat) or efficiency (kcat/Kₘ) against pH typically yields a bell-shaped curve, from which the pKa values of critical catalytic groups can be determined.

For carboxypeptidases, the pH profile provides insight into the roles of key residues like the catalytic histidine. Studies on carboxypeptidase Y have revealed two essential ionizing groups with pKa values between 5 and 6, corresponding to the active site His397 and a glutamate (B1630785) residue that assists in catalysis. nih.gov

The optimal pH for the hydrolysis of Z-dipeptide substrates can be influenced by the nature of the C-terminal amino acid. Research on a carboxypeptidase from Theobroma grandiflorum seeds demonstrated this effect using various Z-phenylalanine-dipeptides. researchgate.net

With Z-Phe-Leu as the substrate, the optimal activity was observed at pH 4.8. researchgate.net

When the C-terminal residue was changed to a smaller, non-polar amino acid in Z-Phe-Ala , the optimal pH shifted to 5.4. researchgate.net

These findings indicate that for the hydrolysis of this compound, the optimal pH would likely be in the acidic to neutral range, with the exact value depending on the specific carboxypeptidase. The interaction between the substrate's C-terminal carboxylate and the enzyme's active site residues influences the pKa values of the catalytic groups, thereby shifting the pH-activity profile. For instance, human carboxypeptidase Z showed an optimal pH range of 7.0 to 8.0 for the hydrolysis of a dansylated tripeptide. mdpi.com Similarly, cathepsin B, which exhibits carboxypeptidase activity, shows optimal cleavage of different substrates at pH values ranging from acidic (5.0) to neutral (6.2). researchgate.net

Influence of Solvent Systems on Enzyme Kinetics

The solvent environment plays a critical role in enzyme structure, function, and stability. While most enzymes operate in aqueous solutions, the use of organic co-solvents or non-conventional media like frozen solutions can modulate kinetic parameters and even shift reaction equilibria, which is particularly relevant for synthetic applications.

Studies on protease-catalyzed dipeptide synthesis have shown that the choice of solvent significantly affects reaction outcomes. For the synthesis of an Ac-Phe-Ala-NH₂ dipeptide catalyzed by α-chymotrypsin, using organic solvents like acetonitrile (B52724) or tetrahydrofuran (B95107) at subzero temperatures favored the synthesis reaction over the competing hydrolysis reaction. nih.gov This shift was attributed to a reduction in secondary hydrolysis of the newly formed peptide and a more favorable competition for the acyl-enzyme intermediate by the amine nucleophile over water at low temperatures. nih.gov

The addition of organic solvents to aqueous buffers can also directly impact kinetic parameters by altering the enzyme's conformation or by acting as inhibitors. A study on the cysteine protease papain using a fluorogenic dipeptide-based substrate found that increasing concentrations of various organic solvents (such as DMF, MeOH, EtOH) led to a substantial decrease in the initial rate of hydrolysis. ptbioch.edu.pl The effect varied depending on the solvent. For instance, papain lost about 80% of its activity in a buffer containing just 2-3% DMF. ptbioch.edu.pl

Kinetic analysis revealed how these solvents affect the Michaelis-Menten parameters for papain:

Solvent ConditionKₘ (µM)Vmax (relative units)kcat/Kₘ (relative units)Reference
0.6% DMF1.5 ± 0.10.063 ± 0.0010.042 ptbioch.edu.pl
1% MeOH0.9 ± 0.10.040 ± 0.0010.044 ptbioch.edu.pl
5% MeOH1.1 ± 0.10.046 ± 0.0010.042 ptbioch.edu.pl

Table data from a study on papain with substrate Dabcyl-Lys-Phe-Gly-Gly-Ala-Ala-Edans. ptbioch.edu.pl

The data show that while the catalytic efficiency (kcat/Kₘ) remained similar in low concentrations of DMF and MeOH, the individual parameters were altered. ptbioch.edu.pl The lower Kₘ in the presence of methanol (B129727) suggests a higher affinity for the substrate, but this did not translate to a higher turnover rate, possibly because product release was slowed. ptbioch.edu.pl These findings underscore that when studying the kinetics of this compound hydrolysis, the solvent system must be carefully considered and controlled, as it can profoundly influence the observed enzymatic behavior.

Advanced Analytical Methodologies for Characterization of Z Gly Ala Oh and Its Derivatives in Research

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of Z-Gly-Ala-OH and monitoring the progress of reactions involving this dipeptide. The method separates components in a mixture based on their differential interactions with a stationary phase and a mobile phase, allowing for the quantification of the target compound and any impurities.

In the synthesis of peptide derivatives, HPLC is crucial for determining reaction efficiency and product purity. For instance, in the synthesis of Z-Ala-TRIS, a derivative of a related Z-protected amino acid, HPLC was used to monitor the reaction, showing a 65% conversion efficiency after four days. google.com Similarly, the purity of various Fmoc-protected dipeptides, such as Fmoc-Ala-Gly-OH and Fmoc-Gly-Ala-Gly-Ala-OH, is routinely confirmed to be greater than 95% by HPLC analysis. rsc.org While specific HPLC data for this compound is not detailed in the provided results, the methodology is standard practice. For example, the purity of Z-Ala-Gly-OH is specified as ≥96%. scbt.com

The progress of a reaction, such as the coupling of Z-Gly-Phe-OH, a related peptide, can be meticulously followed using HPLC to distinguish between starting materials, intermediates, and the final product. cdnsciencepub.com This allows for the optimization of reaction conditions, such as reaction time and temperature, to maximize the yield and purity of the desired product. cdnsciencepub.com For example, time-based studies monitored by HPLC have been used to compare the reaction kinetics of different processes. rsc.org

Table 1: Purity Assessment of Protected Peptides by HPLC

CompoundReported PurityReference
Z-Ala-Gly-OH≥96% scbt.com
Fmoc-Ala-Gly-OH>95% rsc.org
Fmoc-Gly-Ala-Gly-Ala-OH>95% rsc.org
Fmoc-Gly-Ala-Thz-Phe-Arg-Phe-Gly-NH2>95% rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS) for Product Identification and Hydrolysis Studies

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, making it a powerful tool for identifying this compound and its derivatives, as well as studying their hydrolysis.

Following a synthesis, LC-MS is used to confirm the identity of the product by determining its molecular weight. The liquid chromatograph separates the components of the reaction mixture, and the mass spectrometer provides the mass-to-charge ratio (m/z) of the eluted compounds. For example, in the synthesis of Fmoc-Gly-Ala-OH, a related N-terminally protected dipeptide, LC-MS was used to identify the product by its calculated m/z of 369.14 [M+H]+. rsc.org This technique is also employed to identify products from more complex reactions, such as the identification of a thiazolidinone modified C-terminal fragment and the N-terminal fragment Fmoc-Gly-Ala-OH during peptide cleavage studies. rsc.org

LC-MS is also invaluable for studying the hydrolysis of peptides. By monitoring the reaction mixture over time, the disappearance of the parent peptide and the appearance of its hydrolysis products can be tracked. This is critical for understanding the stability of peptides under various conditions. For instance, studies on the radical oxidation of peptides like leucine-enkephalin (YGGFL) use LC-MS to identify oxidation and cleavage products. researchgate.net Similarly, methods for the analysis of amino acids in various matrices often involve a hydrolysis step followed by LC-MS analysis to quantify the resulting amino acids. nih.govacs.org

Table 2: Representative LC-MS Data for Protected Peptides

CompoundCalculated m/z [M+H]+Reference
Fmoc-Gly-Ala-OH369.14 rsc.org
Fmoc-Gly-Ala-Thz-Phe-Arg-Phe-Gly-NH21004.20 rsc.org
Z-Phe-Gly-OHNot specified oup.com

Mass Spectrometry (MS) for Molecular Weight Determination and Sequence Verification

Mass Spectrometry (MS) is a fundamental analytical technique for the characterization of this compound, providing precise molecular weight determination and enabling sequence verification through fragmentation analysis. The molecular weight of this compound is 280.28 g/mol , corresponding to its chemical formula C13H16N2O5. biosynth.com

In peptide synthesis, MS is used to confirm that the correct product has been formed by verifying that the measured molecular weight matches the theoretical value. For larger peptides, high-resolution mass spectrometry (HRMS) can provide accurate mass-based identification of the peptide and any impurities. lcms.cz

Tandem mass spectrometry (MS/MS) is a powerful extension of MS used for peptide sequencing. In an MS/MS experiment, a specific peptide ion (the precursor ion) is selected and then fragmented. The resulting fragment ions (product ions) are then analyzed. The mass differences between the product ions correspond to the masses of the individual amino acid residues, allowing the peptide sequence to be deduced. libretexts.orglibretexts.orgsepscience.com This technique is crucial for confirming the amino acid sequence of a synthesized peptide and identifying any modifications. lcms.czsepscience.com For example, the sequence of a peptide can be confirmed by identifying the 'b' and 'y' ion series in the MS/MS spectrum, which correspond to fragments containing the N-terminus and C-terminus, respectively. sepscience.com

Table 3: Key Mass Spectrometry Data for this compound

PropertyValueReference
Chemical FormulaC13H16N2O5 biosynth.com
Molecular Weight280.28 g/mol biosynth.com
Monoisotopic Mass (Glycine residue)57.021464 Da matrixscience.com
Monoisotopic Mass (Alanine residue)71.037114 Da matrixscience.com

Broader Implications of N Benzyloxycarbonylglycyl L Alanine Research in Peptide Chemistry

Contribution to Understanding Peptide Structure-Activity Relationships in Enzyme Recognition

The study of how enzymes recognize and process their substrates is a cornerstone of biochemistry, with significant implications for drug design and biotechnology. Protected dipeptides like Z-Gly-Ala-OH are instrumental in elucidating the principles of these interactions, contributing valuable data to structure-activity relationship (SAR) models.

Researchers utilize simple peptide substrates to probe the specificity of proteases. The efficiency with which an enzyme cleaves or synthesizes a peptide bond is highly dependent on the amino acid residues adjacent to that bond (the P1 and P1' positions). Studies using protease-catalyzed synthesis have shown that the yield for this compound can be as high as 75%, indicating a high degree of recognition and efficiency when small, non-polar amino acids occupy these key positions. researchgate.net This highlights the enzyme's preference for specific side-chain characteristics.

Furthermore, these peptides are used to characterize both wild-type and engineered enzymes. By measuring the kinetic parameters (Kₘ and kcat) for the hydrolysis of a series of related synthetic peptides, scientists can quantify how mutations in an enzyme's active site affect substrate binding and catalytic efficiency. unipd.it For example, studies on thermolysin and papain have systematically varied the amino acid residues in substrates like Z-Gly-X-OH to map the enzyme's substrate preferences. unipd.itru.nl These experiments reveal the critical role of steric hindrance, hydrophobicity, and stereochemistry in enzyme recognition. For instance, the use of substrates containing D-amino acids, such as Z-Gly-D-Ala-OH, often results in significantly reduced or no activity, demonstrating the precise stereochemical requirements of enzyme active sites. ru.nlresearchgate.net

The data gathered from these systematic studies are crucial for building predictive models of enzyme behavior. By understanding how an enzyme interacts with a simple, defined substrate like this compound, researchers can better predict its activity on more complex or novel peptide sequences. This knowledge underpins the rational design of specific enzyme inhibitors and the optimization of enzymatic processes in industrial applications.

Table 1: Examples of Protease-Catalyzed Synthesis Yields with Z-Protected Dipeptides This interactive table summarizes reaction yields, demonstrating enzyme specificity.

SubstrateEnzymeYield (%)Finding
This compoundProtease75High yield with small, non-polar amino acids. researchgate.net
Z-Gly-Gly-OHProtease76High yield with small, non-polar amino acids. researchgate.net
Z-Gly-D-Ala-OHPapain80Freezing the reaction medium improves coupling efficiency by reducing hydrolysis. researchgate.net
Z-Ala-D-Ala-OHPapain45Demonstrates lower efficiency compared to Gly at the P1 position. researchgate.net

Applications in the Development of Model Peptide Systems for Biochemical and Biophysical Studies

Model peptide systems are simplified structures used to investigate complex biological phenomena without the confounding variables present in large proteins. This compound and its derivatives are frequently employed in this capacity due to their well-defined chemical and physical properties. They serve as building blocks for constructing more complex peptides and are used to study fundamental processes like protein interactions and enzyme activity. chemimpex.com

In biophysical research, simple protected dipeptides are used to explore the principles of molecular self-assembly. For instance, the related dipeptide Z-Ala-Ile-OH has been shown to self-assemble into orthorhombic microtubes. iucr.org Such studies provide insight into the relationship between the molecular structure of a peptide building block and its resulting supramolecular architecture, which is key for developing novel biomaterials. iucr.org The defined amphiphilicity and hydrogen-bonding capabilities of molecules like this compound allow for systematic investigation into the forces driving these assembly processes.

These peptides also serve as benchmarks in the development of new synthetic methodologies in peptide chemistry. oup.com When a new coupling reagent or a novel synthetic strategy, such as solid-phase or enzymatic synthesis, is developed, it is often tested on simple model peptides to validate its efficiency, yield, and impact on racemization. oup.combiosynth.com The straightforward structure of this compound allows for easy characterization of the reaction products and unambiguous assessment of the method's success. biosynth.com

Table 2: Z-Protected Peptides as Model Systems in Research This interactive table provides examples of how simple peptides are used as models in various studies.

Model Peptide SystemArea of StudyResearch Focus
Z-Ala-Gly-OHBiochemical StudiesUsed to explore peptide interactions within biological systems and study enzyme activity. chemimpex.com
Z-Ala-Ile-OHBiophysical StudiesInvestigates the correlation between single-crystal structure and self-assembly into microtubes for biomaterial applications. iucr.org
Gly-L-Ala-L-LeuSynthetic ChemistryUsed as a model peptide to validate a new coupling method based on the azide (B81097) method via benzyl (B1604629) ester. oup.com
H-Trp-Gly-Gly-OHMolecular RecognitionEmployed as a model to study sequence-selective recognition of N-terminal amino acids by synthetic host molecules. nih.gov

Significance in Peptide Engineering and Rational Design Research

Peptide engineering and rational design aim to create new peptide-based molecules with specific, predetermined functions for applications in therapeutics, biotechnology, and material science. The fundamental knowledge gained from studying simple systems like this compound is foundational to these efforts. Understanding the structure-activity relationships of enzyme-peptide interactions allows for the rational design of peptides that can act as drugs or serve as components of smart materials. chemimpex.comnih.gov

A key area of application is in the design of biomaterials, such as "smart" hydrogels. These materials can be engineered to respond to specific biological cues, such as the presence of an enzyme. nih.gov For example, hydrogels can be constructed from peptide gelators containing sequences that are specifically cleaved by enzymes upregulated in a disease state, like matrix metalloproteinases (MMPs) in cancer. nih.gov The design principles for these sequences rely on detailed knowledge of the enzyme's substrate specificity, specifying which amino acids (like Gly or Ala) are preferred at the cleavage site. nih.gov This allows for the creation of materials that release a therapeutic payload only when the target enzyme is present.

In therapeutic drug design, peptides are engineered to improve stability, bioactivity, and target specificity. chemimpex.comchemimpex.com The "message-address" concept, for instance, posits that different parts of a peptide sequence are responsible for biological activity (the "message") and receptor selectivity (the "address"). mdpi.com Rational design involves modifying the peptide backbone—perhaps by incorporating building blocks like Gly-Ala—to optimize both aspects, enhancing therapeutic efficacy while minimizing side effects. mdpi.com The use of protecting groups, similar to the Z-group in this compound, is also a critical component of the synthetic strategies used to build these complex, engineered peptides. google.com The systematic, rational approach to modifying peptide structures is a direct extension of the fundamental SAR studies performed on model peptides. frontiersin.orgrsc.org

Table 3: Principles of Rational Peptide Design This interactive table outlines strategies used in peptide engineering.

Design StrategyObjectiveExample Application
Enzyme-Specific Sequences Create peptides that are selectively cleaved by a target enzyme.Designing enzyme-responsive hydrogels for targeted drug delivery in cancer therapy. nih.gov
Structure-Activity Relationship (SAR) Analysis Identify key amino acid residues responsible for a peptide's biological activity and selectivity.Modifying natural peptides to create more potent and selective analgesic drugs. mdpi.comnih.gov
Incorporate Structural Constraints Introduce cyclic structures or specific amino acids (e.g., Proline) to stabilize a desired conformation.Enhancing the stability and receptor binding affinity of therapeutic peptides. nih.gov
Modify Peptide Termini Add or alter N- or C-terminal groups to increase stability against degradation by peptidases.Amidation of the C-terminus or modification of the N-terminus to prolong the in-vivo half-life of a peptide drug. mdpi.com

Future Research Directions and Emerging Methodologies

Integration of Artificial Intelligence and Machine Learning in Z-Gly-Ala-OH Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing peptide research, and these technologies are increasingly being applied to the study of dipeptides like this compound. nih.gov ML algorithms can rapidly predict the therapeutic potential of peptides by analyzing large datasets, accelerating discovery and decision-making processes. nih.gov For this compound, this could mean predicting its bioactivity, toxicity, and potential as a therapeutic agent. nih.govmdpi.com

Table 1: Potential AI/ML Applications in this compound Research

Application Area AI/ML Technique Potential Outcome for this compound Supporting Evidence
Drug Discovery Support Vector Machines, Random Forests, Deep Learning Prediction of therapeutic properties, bioactivity, and toxicity of this compound and its analogs. nih.gov General success in peptide-based drug discovery. nih.gov
Peptide Design Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) Design of novel this compound derivatives with enhanced stability, solubility, and target affinity. oup.com AI's ability to explore vast chemical spaces for novel peptide therapeutics. mdpi.comoup.com
Material Science Random Forest, Gradient Boosting, Logistic Regression Prediction of the hydrogel-forming ability of this compound for applications in tissue engineering. researchgate.net Successful prediction of self-assembly for other dipeptides. pnas.orgresearchgate.net

| Interaction Prediction | Predictive Systems, Classifier Methods | Elucidation of potential binding interactions with proteins and enzymes. oup.com | AI models are used to estimate binding affinities in protein-peptide interactions. oup.com |

Novel Applications in Mechanistic Enzymology

The dipeptide this compound and its analogs serve as valuable tools for investigating enzyme mechanisms and kinetics. chemimpex.compnas.org Its structure can mimic natural substrates, allowing for precise measurements of enzyme activity and providing insights into catalytic processes. chemimpex.com

One novel application lies in the study of proteases. For example, derivatives of Z-Gly-Ala have been used as substrates to probe the activity of various proteases, which is a critical step in drug discovery and development. chemimpex.com Studying the kinetics of how enzymes like thermolysin catalyze the synthesis or hydrolysis of peptide bonds involving this compound can help elucidate the enzyme's catalytic mechanism, including the nature of the transition state. pnas.org

Furthermore, this compound can be used to investigate the substrate specificity of enzymes. By comparing the kinetic parameters (Km and kcat) of an enzyme's activity on this compound versus other peptide substrates, researchers can map the structural and chemical features of the substrate that are critical for binding and catalysis. unipd.it For instance, studies on neutral proteases have utilized substrates like Z-Gly-Leu-Ala-OH to understand how amino acid substitutions near the active site affect substrate affinity and catalytic efficiency. unipd.it The ordered kinetic mechanism of enzymes like 5-aminolevulinate synthase, which involves the binding of glycine (B1666218), has been dissected using pre-steady-state kinetics, a methodology applicable to enzymes that interact with this compound. nih.gov

Table 2: Research Findings in Mechanistic Enzymology Using Z-Gly-Ala Analogs

Enzyme/System Peptide Substrate Research Finding Citation
Proteases Z-Gly-Ala-Pro-bNA Used as a substrate to assay protease activity for drug discovery. chemimpex.com
Thermolysin Z-Ala-Gly-OH Acted as an excellent reactant in studying proteinase-catalyzed peptide bond synthesis. pnas.org
Bacillus subtilis Neutral Protease Z-Gly-Leu-Ala-OH Used to demonstrate how mutations at specific residues affect the enzyme's kinetic parameters (Km and kcat). unipd.it

Advanced Spectroscopic Techniques for In-Situ Conformational Studies

Understanding the three-dimensional structure and conformational dynamics of this compound is crucial for comprehending its biological function. Advanced spectroscopic techniques, often paired with computational modeling, provide powerful means to study its conformation in solution and other environments. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for investigating peptide structure in solution. mdpi.com Techniques like measuring vicinal HN-Hα coupling constants (³J(HN,Hα)) can provide information about the backbone dihedral angles (φ), which are key to defining the peptide's conformation. mdpi.com For more complex analyses, an integrated approach combining NMR data with molecular dynamics (MD) simulations can generate a detailed conformational ensemble of the peptide. mdpi.comacs.org

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, offers a faster timescale for observing molecular conformations, preventing averaging that can occur in slower methods. pnas.org The amide III region of the IR and Raman spectra is particularly sensitive to the peptide backbone conformation, allowing for the determination of the relative populations of structures like β-sheets and polyproline II (PII) helices. pnas.org

Raman Optical Activity (ROA), a chiral-sensitive technique, provides additional information on the absolute configuration and conformation of peptides. The combination of NMR and ROA, supported by ab initio quantum mechanical computations, has proven effective in analyzing the conformational equilibria of cyclic dipeptides and can be applied to linear dipeptides like this compound. Gas-phase laser spectroscopy is another advanced method that allows for the study of the intrinsic structures of peptides and the influence of microhydration on their conformation, which can reveal how single water molecules interact with and potentially alter the peptide's secondary structure. aip.org

Table 3: Spectroscopic Techniques for Conformational Analysis of Dipeptides

Spectroscopic Technique Information Obtained Relevance for this compound Citations
Nuclear Magnetic Resonance (NMR) Backbone dihedral angles (φ, ψ), inter-proton distances (NOEs), conformational equilibria. Detailed solution structure and dynamics. mdpi.com
Infrared (IR) and Raman Spectroscopy Relative populations of backbone conformations (e.g., β-sheet, PII helix). Fast timescale analysis of conformational populations. pnas.org
Raman Optical Activity (ROA) Absolute configuration, detailed conformational information. Complements NMR by providing stereochemical insights.
Gas-Phase Laser Spectroscopy Intrinsic molecular structure, effects of micro-solvation. Understanding fundamental conformational preferences and solvent interactions. aip.org

| Molecular Dynamics (MD) Simulations | Conformational ensembles, dynamic processes over time. | Complements experimental data for a comprehensive structural view. | mdpi.comacs.org |

Q & A

Q. How should researchers address peer critiques about insufficient characterization of this compound derivatives?

  • Methodological Answer:
  • Perform additional orthogonal analyses (e.g., MALDI-TOF for mass validation if HRMS is contested).
  • Include control experiments (e.g., racemization test via Marfey’s reagent) .
  • Revise manuscripts to explicitly link characterization data to claimed structures .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Z-Gly-ala-OH
Reactant of Route 2
Reactant of Route 2
Z-Gly-ala-OH

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.